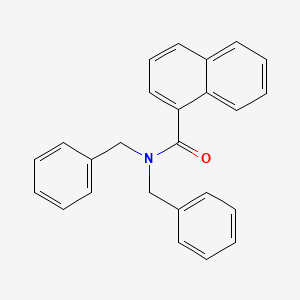
4-(1,3-diphenylimidazolidin-2-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE is a complex organic compound characterized by the presence of an imidazolidine ring substituted with phenyl groups and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is common to ensure consistency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the imidazolidine ring to a more saturated form.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated imidazolidine derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidine ring and phenyl groups facilitate binding to these targets, potentially inhibiting or modulating their activity. The dimethylamine group may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-BENZOIC ACID): Similar structure but with a carboxylic acid group instead of a dimethylamine group.
(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENOL): Contains a hydroxyl group instead of a dimethylamine group.
Uniqueness
(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE is unique due to the presence of the dimethylamine group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C23H25N3 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
4-(1,3-diphenylimidazolidin-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C23H25N3/c1-24(2)20-15-13-19(14-16-20)23-25(21-9-5-3-6-10-21)17-18-26(23)22-11-7-4-8-12-22/h3-16,23H,17-18H2,1-2H3 |
InChI Key |
CKSAJMWUTDNXJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11976269.png)
![Isopropyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11976275.png)
![isobutyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976278.png)
![7-benzyl-3-methyl-8-[(1-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11976293.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11976313.png)


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11976338.png)

![1-[(3,4-Dichlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11976354.png)
![(2E)-5-(2-chlorobenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11976359.png)
![isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976362.png)
![isobutyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976368.png)
